molecular formula C20H16O2 B12855158 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12855158
M. Wt: 288.3 g/mol
InChI Key: YENDUFWUJHQHQP-UHFFFAOYSA-N
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Description

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 2’-(Benzyloxy)[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application:

    In Organic Synthesis: It acts as a reactive intermediate that can undergo various transformations to form more complex molecules.

    In Biological Systems: It may interact with specific enzymes or proteins, altering their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the benzyloxy and aldehyde groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-(2-phenylmethoxyphenyl)benzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-14H,15H2

InChI Key

YENDUFWUJHQHQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C=O

Origin of Product

United States

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